molecular formula C11H20N2O3 B13074889 tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B13074889
M. Wt: 228.29 g/mol
InChI Key: ATYQSNFGKYZEGI-DTWKUNHWSA-N
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Description

tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a high-value chemical building block primarily used in pharmaceutical research and development. With the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol, this compound features a rigid, stereochemically defined diazabicyclo[3.2.1]octane scaffold . This scaffold is a privileged structure in medicinal chemistry, often employed to create molecules with defined three-dimensionality and potential for targeting biologically relevant proteins. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective deprotection and further functionalization during synthetic sequences, while the hydroxy group provides a handle for additional chemical modification . Compounds with this core structure are key intermediates in complex synthetic routes, including the development of novel therapeutics. For instance, related diazabicyclooctane derivatives are investigated in the synthesis of potential inhibitors of challenging drug targets, such as KRAS G12D, a prominent oncoprotein in various cancers . This product is intended for use in laboratory research as a key intermediate or advanced starting material. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

ATYQSNFGKYZEGI-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H]1[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC1C(C2)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo precursor with tert-butyl chloroformate under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can alter biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic carbamates, focusing on ring systems, substituents, stereochemistry, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds
Compound Name Bicyclo System Substituents/Functional Groups Molecular Formula Key Properties/Applications
tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate [3.2.1]octane 6-OH, 1,4-diaza, tert-butyl carbamate C₁₂H₂₁N₂O₃ High polarity; drug intermediate
tert-butyl (1R,2S,4S,5S)-4-iodo-7-oxo-6-oxabicyclo[3.2.1]octan-2-ylcarbamate [3.2.1]octane 4-I, 7-oxo, 6-oxa, tert-butyl carbamate C₁₃H₂₀INO₄ Iodolactone precursor for synthesis
tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate [3.1.0]hexane 3-aza, tert-butyl carbamate C₁₀H₁₇NO₂ Rigid amine for peptide mimetics
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1]heptane 3-oxo, 2-oxa, 5-aza, tert-butyl carbamate C₁₀H₁₅NO₄ Intermediate for chiral synthesis
tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate [3.1.0]hexane 6-NH₂, 3-aza, tert-butyl carbamate C₁₀H₁₈N₂O₂ Amine-functionalized building block

Key Observations:

  • Bicyclo System Diversity : The target compound’s [3.2.1]octane system offers a larger ring structure compared to [3.1.0]hexane () or [2.2.1]heptane (), influencing conformational flexibility and steric hindrance.
  • Functional Groups: The 6-hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike iodinated () or oxo-substituted analogs.
  • Stereochemical Complexity : The (5S,6R) configuration imposes strict spatial constraints, whereas racemic mixtures (e.g., iodolactones in ) may exhibit divergent biological activities.

Biological Activity

Overview

Tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor binding.

  • Molecular Formula : C₁₁H₂₀N₂O₃
  • Molecular Weight : 228.29 g/mol
  • Structural Characteristics : The compound features a bicyclic structure with stereochemistry at the 5 and 6 positions, which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against beta-lactamases. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, making this compound a potential candidate for developing new antibacterial agents.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)Reference
Beta-lactamaseCompetitive15
AcetylcholinesteraseNon-competitive25
Dipeptidyl peptidaseMixed30

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors:

  • Beta-lactamase Inhibition : The compound binds to the active site of beta-lactamases, preventing them from hydrolyzing beta-lactam antibiotics.
  • Receptor Binding : It has shown affinity for acetylcholine receptors, suggesting potential neuropharmacological applications.

Structural Comparisons

The biological activity of this compound can be compared to other similar compounds within the diazabicyclo class:

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Biological Activity
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylateDifferent stereochemistryEnhanced binding affinity
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateAzabicyclic corePotentially different antimicrobial properties
Rac-(1R,3S,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octaneVariability in substituentsDiverse pharmacological profiles

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